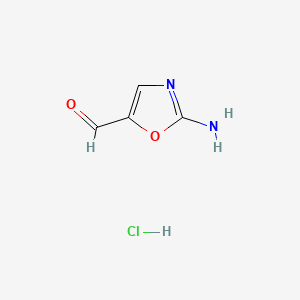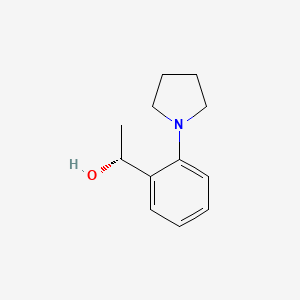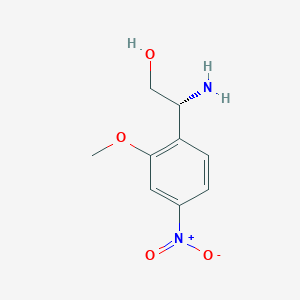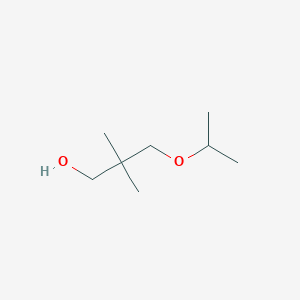
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3) to yield 2-aryl-5-alkyl-substituted oxazoles . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient catalytic systems. For example, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, providing an eco-friendly and efficient approach .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and nickel catalysts for cyclization . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism by which 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds share a similar oxazole ring structure but differ in the substitution pattern.
Uniqueness
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H5ClN2O2 |
|---|---|
Molekulargewicht |
148.55 g/mol |
IUPAC-Name |
2-amino-1,3-oxazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O2.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H |
InChI-Schlüssel |
CBPQIGPWXVHEHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=N1)N)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)






